molecular formula C18H19FN2O3S B6573453 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide CAS No. 946292-62-2

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide

Cat. No.: B6573453
CAS No.: 946292-62-2
M. Wt: 362.4 g/mol
InChI Key: RCAOJONWXNYWJR-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide is a complex organic compound. It’s part of a class of synthetic molecules featuring a tetrahydroquinoline core, a fluorinated benzamide moiety, and an ethanesulfonyl substituent. It is mainly explored for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized via multi-step organic reactions involving intermediates such as tetrahydroquinoline derivatives, fluorobenzoyl chloride, and ethanesulfonyl chloride. The reaction typically starts with the formation of the tetrahydroquinoline core, followed by sulfonation and subsequent acylation with fluorobenzoyl chloride.

Industrial Production Methods: While lab-scale synthesis involves multiple purification steps to ensure compound purity, industrial production often involves streamlined processes for scalability. The core structure is typically synthesized in large quantities, and subsequent functional group additions are optimized for yield and purity through various catalytic and non-catalytic processes.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to introduce various functional groups.

  • Reduction: Selective reduction can be utilized to modify specific parts of the molecule without affecting the core structure.

  • Substitution: Functional group substitutions are common, allowing for a variety of derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminium hydride, sodium borohydride.

  • Substituting Reagents: Halogenating agents, sulfonation agents.

Major Products: The reactions typically yield derivatives with modified biological activity or altered physical properties, which can be significant for developing new drug candidates.

Scientific Research Applications

Chemistry: It serves as a precursor in synthesizing more complex molecules with potential pharmaceutical applications.

Biology: Research indicates that its derivatives may exhibit biological activities such as enzyme inhibition, making it a candidate for biochemical studies.

Medicine: It is being explored for its potential as a therapeutic agent, particularly in the field of oncology due to its cytotoxic effects on certain cancer cell lines.

Industry: Used in the development of new materials with specific properties, particularly in the field of polymer science and material engineering.

Mechanism of Action

Mechanism: The compound interacts with cellular targets, modulating pathways involved in cell proliferation and apoptosis. Its specific binding to certain enzymes or receptors initiates a cascade of biochemical events leading to its biological effects.

Molecular Targets and Pathways: Targets often include kinases and other regulatory enzymes within the cell. Pathways affected might include those related to cell cycle regulation and signal transduction.

Comparison with Similar Compounds

  • N-[1-(Methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide

  • N-[1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide

  • N-[1-(Butanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide

This should give you a comprehensive overview of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide, its preparation methods, chemical properties, research applications, and mechanisms of action

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-11-3-4-13-7-10-16(12-17(13)21)20-18(22)14-5-8-15(19)9-6-14/h5-10,12H,2-4,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAOJONWXNYWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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